4-methoxy-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
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Overview
Description
4-methoxy-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitrile or amidine precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxy, piperidinyl, and trifluoromethoxyphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids as catalysts and may involve intermediate protection and deprotection steps to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The triazine ring can be reduced to form dihydrotriazines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The piperidinyl and trifluoromethoxyphenyl groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the triazine ring can produce dihydrotriazines.
Scientific Research Applications
4-methoxy-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the trifluoromethoxyphenyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the piperidinyl group can interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-6-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
- 4-methoxy-6-(pyrrolidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
Uniqueness
Compared to similar compounds, 4-methoxy-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine exhibits unique properties due to the presence of the piperidinyl group. This group can enhance the compound’s solubility, stability, and binding interactions, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
4-methoxy-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-25-15-22-13(21-14(23-15)24-9-3-2-4-10-24)20-11-5-7-12(8-6-11)26-16(17,18)19/h5-8H,2-4,9-10H2,1H3,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHGMPBCWUTQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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